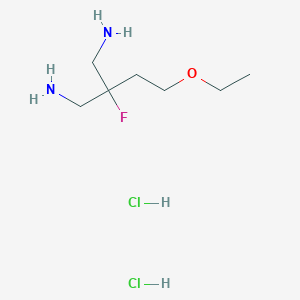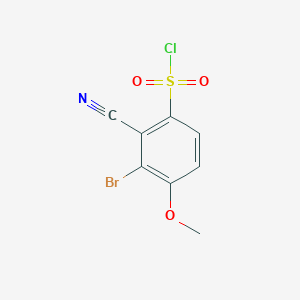![molecular formula C12H18N2O2 B1484985 3-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]propanoic acid CAS No. 2097977-16-5](/img/structure/B1484985.png)
3-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]propanoic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Applications
3-[1-(Cyclopentylmethyl)-1H-pyrazol-4-yl]propanoic acid, belonging to the pyrazole carboxylic acid derivatives, is a scaffold in the synthesis of heterocyclic compounds due to its biological activities such as antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral effects. The versatility of pyrazole carboxylic acid derivatives in organic chemistry and medicinal chemistry underscores their significance. These derivatives serve as key building blocks for developing various biologically active compounds, demonstrating a wide range of synthetic applicability and biological activities. The synthesis methods and biological applications of these compounds highlight their potential in drug development and therapeutic interventions (A. Cetin, 2020).
Chemical Inhibitors of Cytochrome P450 Isoforms
Pyrazole derivatives, including 3-[1-(Cyclopentylmethyl)-1H-pyrazol-4-yl]propanoic acid, have been explored as chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes. This research is crucial for understanding drug-drug interactions (DDIs) as CYP enzymes metabolize a structurally diverse number of drugs. Selective inhibition of specific CYP isoforms can help decipher the involvement of these enzymes in drug metabolism, providing insights into potential DDIs when multiple drugs are coadministered. Such studies contribute to safer drug development and use by predicting DDIs and understanding the metabolism of drugs (S. C. Khojasteh et al., 2011).
Heterocyclic Compound Synthesis
The reactivity of related pyrazoline derivatives, including the 3-[1-(Cyclopentylmethyl)-1H-pyrazol-4-yl]propanoic acid, makes them valuable as building blocks for synthesizing a wide range of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, among others. Such compounds have vast applications in creating heterocyclic compounds and dyes, demonstrating the importance of this scaffold in organic synthesis and chemical research. The unique reactivity of these derivatives under mild conditions enables the generation of versatile cynomethylene dyes from a broad spectrum of precursors, indicating their pivotal role in the synthesis of diverse classes of heterocyclic compounds and dyes (M. A. Gomaa & H. Ali, 2020).
Eigenschaften
IUPAC Name |
3-[1-(cyclopentylmethyl)pyrazol-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c15-12(16)6-5-11-7-13-14(9-11)8-10-3-1-2-4-10/h7,9-10H,1-6,8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVAYXIUSOVXSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2C=C(C=N2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1484903.png)

![3-[(4-Chlorophenyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1484905.png)










